rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with an ethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production methods for rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be converted to esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of stereochemistry and chiral synthesis.
Biology:
- Investigated for its potential role in biological systems as a conformationally restricted analog of natural amino acids.
Medicine:
- Explored for its potential use in the design of peptidomimetics and other pharmaceutical compounds.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and the cyclopropane ring. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclopropane ring provides conformational rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid .
- rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid .
Comparison:
- Structural Differences: While rac-(1R,2R)-2-ethylcyclopropane-1-carboxylic acid has an ethyl group, the similar compounds have different substituents such as isopropoxycarbonyl or thiophen-2-yl groups.
- Unique Features: The ethyl group in this compound provides distinct steric and electronic properties, making it unique in its reactivity and applications.
Properties
CAS No. |
57911-27-0 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
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